N-(3,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

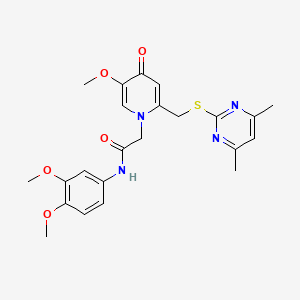

This compound is an acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via a carbonyl to a pyridinone ring (5-methoxy-4-oxo-pyridin-1(4H)-yl). The pyridinone is further substituted with a thioether-methyl bridge connecting to a 4,6-dimethylpyrimidin-2-yl moiety.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-14-8-15(2)25-23(24-14)33-13-17-10-18(28)21(32-5)11-27(17)12-22(29)26-16-6-7-19(30-3)20(9-16)31-4/h6-11H,12-13H2,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEASGULIPRQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article outlines its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 396.49 g/mol. Its structure features several functional groups that are commonly associated with bioactive compounds:

- Methoxy-substituted phenyl group

- Pyrimidine derivative

- Thioether linkage

These structural elements suggest the potential for diverse biological interactions and activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various kinases. Kinase inhibition is crucial in cancer therapy and other diseases characterized by aberrant signaling pathways.

Key Biological Activities

-

Kinase Inhibition :

- The compound has shown efficacy against specific targets such as Spleen Tyrosine Kinase (SYK), which plays a role in immune responses and inflammation. Inhibition of SYK can lead to reduced inflammation and may have implications for treating autoimmune diseases and certain cancers.

-

Anticancer Properties :

- Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cell signaling pathways essential for tumor growth and survival.

-

Antimicrobial Activity :

- Similar compounds in its class have demonstrated antimicrobial properties, indicating potential applications in treating infections.

Case Study: Kinase Inhibition

In vitro studies have demonstrated that this compound effectively inhibits SYK with an IC50 value indicative of its potency. The structure–activity relationship (SAR) analysis revealed that modifications to the methoxy groups significantly affect kinase inhibition efficacy.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3,4-Dimethoxyphenethyl)-2-(pyrimidinyl)acetamide | Contains a pyrimidine ring | Kinase inhibition |

| 5-Methoxy-N-(3-methoxyphenyl)pyridin-2-amines | Methoxy-substituted aromatic rings | Anticancer properties |

| 6-Methoxypyridin-3-amines | Simple pyridine derivatives | Antiviral activity |

The uniqueness of this compound lies in its complex multi-ring structure combined with specific substituents that enhance its potency as a kinase inhibitor while potentially reducing off-target effects compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycle: The target compound utilizes a pyridinone ring, whereas Compound A employs a pyrimidinone, and Compound B features a fused thienopyrimidinone system.

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound introduces strong electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the 4-phenoxyphenyl (Compound A) or p-tolyl (Compound B) groups.

Synthetic Accessibility :

- Compound A was synthesized in 60% yield , suggesting efficient coupling of the thioether and acetamide groups. The target compound’s synthesis would likely require similar steps but may face challenges due to its additional methoxy and methyl substituents.

Pharmacological and Physicochemical Implications

While biological activity data for the target compound are absent in the provided evidence, insights can be inferred from structural analogs:

- Pyrimidinone/Pyridinone Systems: These cores are common in kinase inhibitors and antimicrobial agents due to their ability to mimic nucleotide structures. The target compound’s pyridinone may offer distinct binding preferences compared to pyrimidinones (Compound A) or thienopyrimidinones (Compound B).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.